3-Fluoro-4-(tributylstannyl)pyridine
Overview
Description
Preparation Methods
The synthesis of 3-Fluoro-4-(tributylstannyl)pyridine typically involves the stannylation of 3-fluoro-4-bromopyridine. The reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere . The reaction conditions generally include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Chemical Reactions Analysis
3-Fluoro-4-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Stille coupling reactions, where the tributylstannyl group is replaced by another substituent, typically using a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Palladium catalysts, tributyltin hydride, and other organometallic reagents are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the substituents introduced during the substitution reactions.
Scientific Research Applications
3-Fluoro-4-(tributylstannyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of radiolabeled molecules for imaging studies.
Industry: The compound finds applications in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(tributylstannyl)pyridine involves its role as a precursor in various chemical reactions. The compound itself does not have a direct biological target but is used to introduce fluorine atoms into other molecules, thereby modifying their properties . The molecular targets and pathways involved depend on the final product synthesized using this compound .
Comparison with Similar Compounds
3-Fluoro-4-(tributylstannyl)pyridine can be compared with other similar compounds, such as:
- 3-Fluoro-2-(tributylstannyl)pyridine
- 4-Fluoro-3,5-bis(tributylstannyl)pyridine
- 6-Fluoro-2-(tributylstannyl)pyridine
These compounds share similar stannylation and fluorination patterns but differ in the position of the substituents on the pyridine ring, which can affect their reactivity and applications .
Properties
IUPAC Name |
tributyl-(3-fluoropyridin-4-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOFZNIMGWDVQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30FNSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624163 | |
Record name | 3-Fluoro-4-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259807-88-0 | |
Record name | 3-Fluoro-4-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 259807-88-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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